molecular formula C22H28N2O2S B1679610 Perimetazine CAS No. 13093-88-4

Perimetazine

Cat. No. B1679610
CAS RN: 13093-88-4
M. Wt: 384.5 g/mol
InChI Key: WYRWAVVTDKZRIJ-UHFFFAOYSA-N
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Description

Perimetazine is a phenothiazine derivative . It’s used as an antihistamine, antiadrenaline, and antiserotonin . It has been shown to have effects on the motility of the isolated smooth muscle of guinea pig .


Chemical Reactions Analysis

Perimetazine, like other phenothiazines, undergoes oxidation by cerium (IV) in acidic media, leading to the formation of a color product detectable by VIS spectrometry or spectrofluorimetry . This reaction forms the basis for the determination of phenothiazines in pharmaceutical formulations .

Scientific Research Applications

Antihistamine, Antiadrenaline, and Antiserotonin Actions

Perimetazine has shown specific antihistamine, antiadrenaline, and antiserotonin effects, especially on the motility of isolated smooth muscle in guinea pigs and rabbits. High doses of perimetazine also exhibit antiacetylcholine and anti-BaCl2 actions, which are attributed to nonspecific direct actions on smooth muscle (Naito & Kuga, 1976).

Neuropharmacological Effects

Perimetazine has been observed to induce sedation, hypothermia, and muscle relaxation in rabbits, along with central depressant effects. It slightly depresses spinal reflex potentials in cats and reduces muscle spindle discharges in decerebrate cats. This suggests that perimetazine acts as a central nervous system depressant with sedative and muscle relaxant effects (Ikeda & Murayama, 1976).

Antiproliferative Effects on Cancer Cells

Some psychotropic drugs, including perimetazine, have shown effects on cellular proliferation levels. Although primarily used for anxiety, depression, and psychosis, perimetazine and similar drugs may have potential antitumoral effects, as observed in various cell lines including leukemic and breast cancer cells (Nordenberg et al., 1999).

properties

IUPAC Name

1-[3-(2-methoxyphenothiazin-10-yl)-2-methylpropyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c1-16(14-23-11-9-17(25)10-12-23)15-24-19-5-3-4-6-21(19)27-22-8-7-18(26-2)13-20(22)24/h3-8,13,16-17,25H,9-12,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRWAVVTDKZRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)O)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864359
Record name 1-[3-(2-Methoxy-10H-phenothiazin-10-yl)-2-methylpropyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perimetazine

CAS RN

13093-88-4
Record name Perimetazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13093-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perimetazine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-(2-Methoxy-10H-phenothiazin-10-yl)-2-methylpropyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perimetazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.721
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERIMETAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R880S54IS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
S Ikeda, S Murayama - Nihon Yakurigaku zasshi. Folia …, 1976 - europepmc.org
… effects were observed after perimetazine administration in the rabbit. 2) … of perimetazine, but was slightly facilitated by a large dose of intraarterial injection of the drug 3) Perimetazine …
Number of citations: 2 europepmc.org
J Naito, T Kuga - Nihon Yakurigaku zasshi. Folia Pharmacologica …, 1976 - europepmc.org
… with high doses of perimetazine as well as chlorpromazine … by a high concentration of perimetazine. The spontaneous … by a high concentration of perimetazine both in frequency and in …
Number of citations: 2 europepmc.org
EI Semenovskaya, RA Rosengauz - Журнал невропатологии и …, 1973 - elibrary.ru
Experience in perimetazine treatment in children of preschool age (Russian) … EXPERIENCE IN PERIMETAZINE TREATMENT IN CHILDREN OF PRESCHOOL AGE (RUSSIAN) …
Number of citations: 0 elibrary.ru
JM PICARD, L MC, F MEYER, F PAGNON - 1972 - pascal-francis.inist.fr
LA PERIMETAZINE EN NEUROLEPTANALGESIE ET EN ANESTHESIE POTENTIALISEE … LA PERIMETAZINE EN NEUROLEPTANALGESIE ET EN ANESTHESIE POTENTIALISEE …
Number of citations: 0 pascal-francis.inist.fr
L Volle, J Baudinot, C Lardet, A Frairot - Lyon Medical, 1970 - europepmc.org
[Study of a new neuroleptic in a department of general medicine of adults: perimetazine (1317 AN)] - Abstract - Europe PMC … [Study of a new neuroleptic in a department of general …
Number of citations: 2 europepmc.org
G Boschi, N Launay, R Rips - British journal of pharmacology, 1987 - ncbi.nlm.nih.gov
The present study investigated the ability of neuroleptic drugs to induce hypothermia in mice when they were administered intraperitoneally (ip) or intracerebroventricularly (icv). Twelve …
Number of citations: 29 www.ncbi.nlm.nih.gov
P Deligné - Cardiovascular Actions of Anesthetics and Drugs Used …, 1986 - karger.com
… The same effects have been observed with some piperidine derivatives such as perimetazine. All these aliphatic and piperidine phenothiazines were initially called 'neuroplegics' by the …
Number of citations: 0 karger.com
EA Babayan, GM Rudenko, VK Lepakhin - Side Effects of Drugs Annual, 1981 - Elsevier
Publisher Summary This chapter focuses on the side effects of neuroleptics and antipsychotic drugs. Neuroleptic and antipsychotic drugs are psychotropic drugs affecting the mental …
Number of citations: 3 www.sciencedirect.com
G Boschi, N Launay, R Rips - Thermoregulation: Research and clinical …, 1989 - apps.dtic.mil
METHODS: Male OFI mice, 6 weeks old and weighing 26-28 g, were implanted with a guide cannula into the right lateral ventricle. The mice were housed in groups of 6 and were …
Number of citations: 2 apps.dtic.mil
AJ Stuper, PC Jurs - Journal of the American Chemical Society, 1975 - ACS Publications
Adaptive binary pattern classifiers have been applied to the problem of classifying psychotropic drugs as tranquil-izers or sedatives based on their structures. A set of 219 tranquilizers …
Number of citations: 73 pubs.acs.org

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